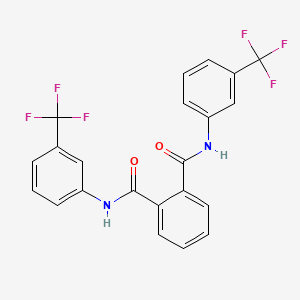
1,2-Benzenedicarboxamide, N,N'-bis(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxamide, N,N’-bis(3-(trifluoromethyl)phenyl)- is a compound known for its unique chemical structure and properties. It is characterized by the presence of trifluoromethyl groups attached to the phenyl rings, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxamide, N,N’-bis(3-(trifluoromethyl)phenyl)- typically involves the reaction of 1,2-benzenedicarboxylic acid with 3-(trifluoromethyl)aniline under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 1,2-Benzenedicarboxamide, N,N’-bis(3-(trifluoromethyl)phenyl)- .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxamide, N,N’-bis(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines under specific conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Benzenedicarboxamide, N,N’-bis(3-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxamide, N,N’-bis(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Flubendiamide: Another benzenedicarboxamide derivative with insecticidal properties.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic synthesis.
Uniqueness
1,2-Benzenedicarboxamide, N,N’-bis(3-(trifluoromethyl)phenyl)- is unique due to its specific substitution pattern and the presence of trifluoromethyl groups, which impart distinct chemical and biological properties. Its versatility in various applications, from chemistry to medicine, sets it apart from other similar compounds .
Properties
CAS No. |
70393-83-8 |
|---|---|
Molecular Formula |
C22H14F6N2O2 |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
1-N,2-N-bis[3-(trifluoromethyl)phenyl]benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C22H14F6N2O2/c23-21(24,25)13-5-3-7-15(11-13)29-19(31)17-9-1-2-10-18(17)20(32)30-16-8-4-6-14(12-16)22(26,27)28/h1-12H,(H,29,31)(H,30,32) |
InChI Key |
VHCGMQPSQUQCQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




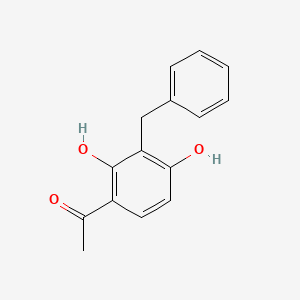
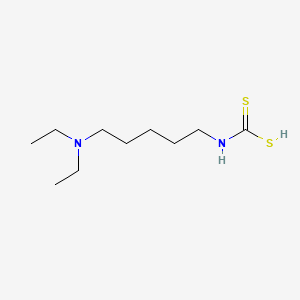
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
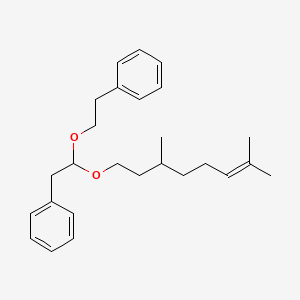
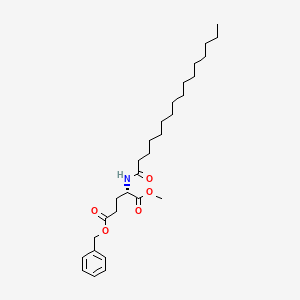
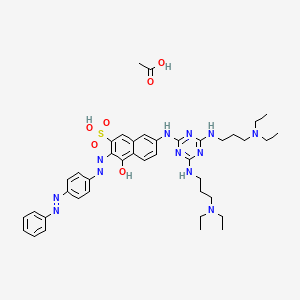
methanone](/img/structure/B14463638.png)
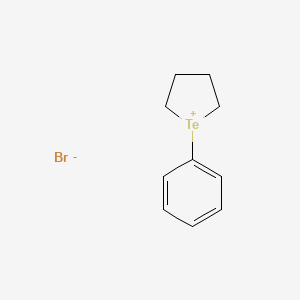
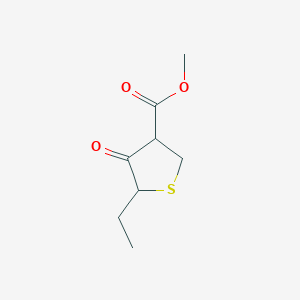
![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)
![Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride](/img/structure/B14463656.png)
